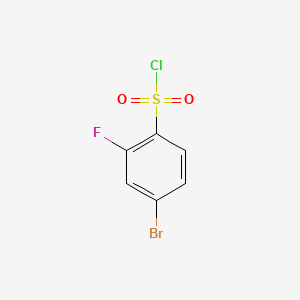

4-Bromo-2-fluorobenzenesulfonyl chloride

描述

Significance of Halogenated Benzenesulfonyl Chlorides as Versatile Synthons in Contemporary Organic Chemistry

Halogenated benzenesulfonyl chlorides are prized in contemporary organic chemistry for their role as bifunctional reagents. The sulfonyl chloride moiety readily reacts with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing functional groups. Sulfonamides, in particular, are a well-established pharmacophore found in numerous therapeutic agents, including antibacterial drugs, diuretics, and carbonic anhydrase inhibitors.

The halogen substituent on the benzene (B151609) ring provides a handle for further molecular elaboration through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This capability allows for the introduction of diverse aryl, alkyl, or alkynyl groups, significantly increasing molecular complexity. The nature and position of the halogen atom can also modulate the electronic properties and reactivity of the molecule, influencing both the reactivity of the sulfonyl chloride group and the efficiency of subsequent cross-coupling reactions. This tunable reactivity makes halogenated benzenesulfonyl chlorides essential tools for creating libraries of compounds for drug discovery and materials science.

Specific Context of 4-Bromo-2-fluorobenzenesulfonyl Chloride within Aromatic Sulfonyl Chloride Chemistry for Research Applications

Within the diverse family of aromatic sulfonyl chlorides, this compound has emerged as a compound of significant interest for specialized research applications. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, offers distinct advantages. The fluorine atom can influence the compound's lipophilicity and metabolic stability, properties of considerable importance in medicinal chemistry. The bromine atom, being larger and more polarizable than chlorine, often exhibits different reactivity in cross-coupling reactions, providing chemists with alternative synthetic strategies.

The primary application of this compound lies in its use as a precursor for the synthesis of complex heterocyclic structures and other targeted organic molecules. The presence of multiple reactive sites allows for a stepwise and controlled construction of intricate molecular architectures.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 216159-03-4 |

| Molecular Formula | C₆H₃BrClFO₂S |

| Molecular Weight | 273.51 g/mol |

| Appearance | White to pale cream or pale yellow crystals or powder |

| Melting Point | 62.5-68.5 °C |

Research Applications of this compound

Detailed research has highlighted the utility of this compound in specific synthetic transformations. Two notable examples include its role in the formation of a tricyclic benzothiadiazepine-1,1-dioxide and in the synthesis of a substituted styrylbenzene derivative.

One significant application involves the reaction of this compound with (S)-prolinol to generate a tricyclic benzothiadiazepine-1,1-dioxide. researchgate.net This class of heterocyclic compounds is of interest in medicinal chemistry due to their diverse biological activities. The reaction likely proceeds through the initial formation of a sulfonamide by the reaction of the sulfonyl chloride with the amine group of (S)-prolinol, followed by an intramolecular cyclization.

Another documented use of this compound is in the synthesis of (E)-4-bromo-2-fluoro-1-styrylbenzene. researchgate.net This transformation likely involves a palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki reaction, where the bromo substituent on the benzenesulfonyl chloride is coupled with a styrene (B11656) derivative or a vinylboronic acid, respectively. The resulting styrylbenzene can serve as a building block for more complex molecules, including potential liquid crystals or biologically active compounds.

These applications underscore the importance of this compound as a specialized synthon, enabling the construction of molecules with potential applications in various fields of chemical research.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO2S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYBZLRIUHNRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371265 | |

| Record name | 4-Bromo-2-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216159-03-4 | |

| Record name | 4-Bromo-2-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Fluorobenzenesulfonyl Chloride

Established Synthetic Pathways to Halogenated Benzenesulfonyl Chloride Precursors

The creation of 4-Bromo-2-fluorobenzenesulfonyl chloride begins with the synthesis of appropriately substituted aromatic precursors. These foundational molecules, primarily substituted benzenesulfonic acids and halogenated anilines, are crucial for introducing the desired bromo and fluoro groups at the correct positions on the benzene (B151609) ring.

Synthesis of Substituted Benzenesulfonic Acids Relevant to this compound

The synthesis of halogenated benzenesulfonic acids is a key preliminary stage. For the target compound, the precursor would be 4-bromo-2-fluorobenzenesulfonic acid. The general approach involves the sulfonation of a di-substituted benzene, in this case, 1-bromo-3-fluorobenzene (B1666201). The orientation of the sulfonic acid group is directed by the existing halogen substituents. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. Their combined influence directs the incoming sulfonyl group.

Another relevant precursor is 4-bromo-2-fluorobenzoic acid, which can be synthesized from 2-fluoro-4-bromotoluene. chemicalbook.com This benzoic acid can then potentially be converted to the corresponding sulfonic acid, although this is a less direct route. The synthesis of a structurally similar compound, 4-bromo-2-chlorobenzenesulfonic acid, provides a template for this type of reaction. nih.gov

Routes to Halogenated Anilines and other Aromatic Building Blocks

Halogenated anilines are versatile intermediates in the synthesis of many complex aromatic compounds. organic-chemistry.org The synthesis of 2-fluoro-4-bromoaniline is a critical step in an alternative pathway. This can be achieved by the bromination of o-fluoroaniline. A patented method describes the use of bromine in dichloromethane (B109758) with a phase transfer catalyst to achieve this transformation, highlighting a cost-effective approach compared to using N-bromosuccinimide. google.com

General methods for the regioselective halogenation of anilines are of significant interest. nih.gov One approach involves the temporary oxidation of N,N-dialkylanilines to their N-oxide forms, followed by treatment with thionyl halides to introduce the halogen. nih.govacs.org While the amino group is a strong activator, its conversion to an amide can moderate its reactivity and improve selectivity during halogenation. chemistrysteps.com

Below is a table summarizing synthetic approaches to key precursors.

Table 1: Synthetic Pathways to Key Precursors| Precursor | Starting Material(s) | Key Reagents | Reference |

|---|---|---|---|

| 4-Bromo-2-fluorobenzoic acid | 2-fluoro-4-bromotoluene | O₂, Co(OAc)₂, NaBr, Acetic Acid | chemicalbook.com |

| 2-Fluoro-4-bromoaniline | o-Fluoroaniline | Br₂, Dichloromethane, Tetrabutylammonium bromide | google.com |

| Halogenated N,N-dialkylanilines | N,N-dialkylanilines | Thionyl bromide or Thionyl chloride | nih.govacs.org |

| Primary Arylamines | Arylboronic acids | H₂N-OSO₃H | organic-chemistry.org |

Chlorosulfonylation and Related Reactions in the Formation of this compound

With the necessary precursors in hand, the next critical step is the introduction of the sulfonyl chloride group. This is typically achieved through chlorosulfonylation or a related multi-step process.

Direct Sulfonation and Subsequent Chlorination Approaches

A common two-step method involves the sulfonation of the aromatic precursor followed by chlorination. For instance, 1-bromo-3-fluorobenzene can be sulfonated using concentrated sulfuric acid to yield 4-bromo-2-fluorobenzenesulfonic acid. The resulting sulfonic acid is then converted to the target sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

An alternative, though more complex, route starts from an amino-sulfonic acid. For example, the synthesis of 2-bromobenzenesulfonyl chloride has been achieved through the diazotization, Sandmeyer reaction, and subsequent chlorosulfonylation of 2-aminobenzenesulfonic acid. semanticscholar.org A similar pathway could be envisioned starting from an appropriately substituted aminobenzenesulfonic acid to arrive at the 4-bromo-2-fluoro analog.

Alternative Chlorosulfonylation Protocols for Aryl Substrates

Direct chlorosulfonylation offers a more streamlined approach, combining sulfonation and chlorination into a single step. This typically involves reacting the aryl substrate, such as 1-bromo-3-fluorobenzene, directly with chlorosulfonic acid (ClSO₃H). This reaction can be highly effective but may present challenges in controlling regioselectivity, especially with multiple directing groups on the aromatic ring. The presence of both a fluorine and a bromine atom on the starting material guides the position of the incoming sulfonyl chloride group.

The reactivity of the sulfonyl chloride functional group makes these compounds valuable intermediates for synthesizing sulfonamides and other derivatives. cymitquimica.com

Optimization and Efficiency in the Synthesis of this compound

Key areas for optimization include:

Reagent Selection: As demonstrated in the synthesis of the 2-fluoro-4-bromoaniline precursor, switching from a more expensive brominating agent like N-bromosuccinimide to elemental bromine can significantly reduce costs. google.com

Catalysis: The use of catalysts can improve reaction rates and yields. For example, in the synthesis of 4-bromo-2-fluorobenzoic acid, a cobalt acetate (B1210297) catalyst is employed. chemicalbook.com

Reaction Conditions: Careful control of temperature, reaction time, and solvent can minimize the formation of byproducts and enhance the yield of the desired product.

Purification: Efficient purification methods are essential to obtain the final product with high purity. The target compound, this compound, is a solid with a melting point between 62-68.5°C, which may allow for purification by recrystallization. sigmaaldrich.comthermofisher.com

The following table outlines various reaction conditions that can be optimized.

Table 2: Optimization Parameters in Synthesis| Parameter | Description | Example |

|---|---|---|

| Temperature | Controls reaction rate and selectivity. | Cooling during the addition of isopropyl nitrite (B80452) in a diazotization reaction to maintain stability. google.com |

| Solvent | Affects solubility of reagents and can influence reaction pathways. | Use of dichloromethane in bromination reactions. google.com |

| Catalyst | Increases reaction rate and can improve selectivity. | Cobalt(II) diacetate in the oxidation of a toluene (B28343) derivative. chemicalbook.com |

| Reaction Time | Ensures complete conversion of starting materials without product degradation. | A residence time of 1.5 hours in a continuous flow synthesis of 4-bromo-2-fluorobenzoic acid. chemicalbook.com |

Reaction Condition Optimization for Enhanced Yield and Purity Profiles

A plausible and effective route for the synthesis of this compound begins with the corresponding aniline (B41778), 4-bromo-2-fluoroaniline (B1266173). This method generally proceeds through a diazotization reaction, followed by a sulfonyl chlorination. The optimization of reaction conditions is paramount to maximize the yield and purity of the final product.

The process involves converting the amino group of 4-bromo-2-fluoroaniline into a diazonium salt. This is typically achieved by treating the aniline with a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium salt. A recent patent describes a method to improve the stability of the diazonium salt by forming a more stable intermediate with the addition of a Lewis acid, such as ferric chloride or zinc chloride. google.com This stable diazonium salt can then be isolated and reacted with sulfur dioxide in the presence of a copper catalyst to yield the desired this compound. google.com

The following table illustrates how reaction parameters could be optimized for the synthesis of a substituted benzenesulfonyl chloride from a substituted aniline, based on general principles of similar reactions.

Table 1: Illustrative Optimization of Reaction Conditions for the Synthesis of Substituted Benzenesulfonyl Chloride

| Parameter | Condition A | Condition B | Condition C | Outcome |

|---|---|---|---|---|

| Temperature | 0 °C | 5 °C | 10 °C | Lower temperatures generally favor the stability of the diazonium salt, leading to higher yields. |

| Solvent | Acetic Acid | Dichloromethane | Acetonitrile (B52724) | The choice of solvent can affect the solubility of reagents and intermediates, influencing reaction kinetics and product isolation. |

| Catalyst | CuCl | CuCl₂ | FeCl₃ | The nature and concentration of the catalyst can significantly impact the conversion of the diazonium salt to the sulfonyl chloride. |

| Purity | 95% | 97% | 92% | Optimized conditions lead to a purer product with fewer byproducts. |

| Yield | 85% | 90% | 78% | Fine-tuning parameters can lead to a significant increase in the overall yield of the desired product. |

Emerging Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several strategies can be employed to make the process more environmentally benign.

One key area of focus is the replacement of hazardous reagents and solvents. Traditional methods for the synthesis of sulfonyl chlorides often use corrosive and toxic chemicals like thionyl chloride or chlorosulfonic acid. Research into greener alternatives is ongoing. For instance, the use of solid-supported reagents or recyclable catalysts can minimize waste generation.

Another green chemistry approach involves improving the atom economy of the reaction, which means maximizing the incorporation of atoms from the reactants into the final product. This can be achieved by designing synthetic routes that avoid the use of protecting groups and minimize the number of synthetic steps.

Furthermore, the use of alternative energy sources, such as microwave or ultrasound irradiation, can sometimes lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. While specific studies on the microwave-assisted synthesis of this compound are not widely reported, this approach has shown promise for other sulfonyl chloride syntheses.

The following table outlines some green chemistry principles and their potential application in the synthesis of this compound.

Table 2: Application of Green Chemistry Principles to Sulfonyl Chloride Synthesis

| Green Chemistry Principle | Traditional Method | Greener Alternative | Potential Benefit |

|---|---|---|---|

| Safer Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water, ionic liquids, or solvent-free conditions | Reduced toxicity and environmental pollution. |

| Alternative Reagents | Thionyl chloride, chlorosulfonic acid | Oxidative chlorination using NaCl/Oxone in water | Avoids highly corrosive and hazardous reagents. |

| Energy Efficiency | Conventional heating | Microwave or ultrasonic irradiation | Faster reactions, lower energy consumption. |

| Waste Reduction | Stoichiometric reagents | Use of recyclable catalysts | Minimized waste streams and improved sustainability. |

Process Intensification and Scale-Up Strategies for this compound Production

The transition from laboratory-scale synthesis to industrial-scale production of this compound requires careful consideration of process intensification and scale-up strategies. Process intensification involves the development of smaller, more efficient, and safer manufacturing processes.

One of the most promising technologies for the scale-up of fine chemical production is the use of continuous flow reactors. Unlike traditional batch reactors, continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and mixing. This enhanced control can lead to improved product consistency, higher yields, and enhanced safety, particularly for reactions that are highly exothermic or involve unstable intermediates like diazonium salts.

For the synthesis of this compound, a continuous flow process could involve pumping the reactants through a series of interconnected tubes or channels where the reaction takes place. The small dimensions of these reactors allow for rapid heat and mass transfer, which can significantly improve reaction efficiency and safety.

Furthermore, the integration of in-line analytical techniques, such as spectroscopy, can enable real-time monitoring of the reaction progress. This allows for immediate adjustments to the process parameters to maintain optimal conditions and ensure the desired product quality.

The table below summarizes the key advantages of using continuous flow technology for the production of specialty chemicals like this compound.

Table 3: Advantages of Continuous Flow vs. Batch Processing for Chemical Synthesis

| Feature | Batch Processing | Continuous Flow Processing | Advantage of Continuous Flow |

|---|---|---|---|

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Excellent temperature control, improved safety. |

| Mass Transfer | Dependent on stirring efficiency | Efficient mixing in small channels | Faster reaction rates and higher yields. |

| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time | Reduced risk of thermal runaways and accidents. |

| Scalability | Requires larger vessels | Achieved by running the system for longer | Easier and more predictable scale-up. |

| Process Control | Difficult to control localized conditions | Precise control over reaction parameters | Improved product quality and consistency. |

Reactivity and Reaction Mechanisms of 4 Bromo 2 Fluorobenzenesulfonyl Chloride in Advanced Organic Transformations

Nucleophilic Acyl Substitution Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is the basis for its widespread use in forming stable sulfonamide and sulfonate ester linkages.

Formation of Sulfonamides with Various Amine Nucleophiles

The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone method for synthesizing sulfonamides. ekb.egucl.ac.uk This reaction, a type of nucleophilic acyl substitution, proceeds readily, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. ekb.eg The robustness and broad scope of this transformation make 4-bromo-2-fluorobenzenesulfonyl chloride a key reagent for introducing the 4-bromo-2-fluorophenylsulfonyl group into molecules. nih.gov Sulfonamides are considered important isosteres of amides in medicinal chemistry, offering similar geometric properties but with enhanced metabolic stability and different binding affinities. nih.gov

The synthesis is generally high-yielding and tolerant of a wide range of functional groups on the amine nucleophile. This allows for the creation of diverse libraries of sulfonamide derivatives for applications such as drug discovery. The reaction's efficiency makes it a preferred method for incorporating the sulfonamide functional group. nih.govnih.gov

| Amine Nucleophile | Base | Product | Typical Yield |

|---|---|---|---|

| Primary Aliphatic Amine (e.g., n-Butylamine) | Pyridine | N-(n-Butyl)-4-bromo-2-fluorobenzenesulfonamide | High |

| Secondary Aliphatic Amine (e.g., Diethylamine) | Triethylamine | N,N-Diethyl-4-bromo-2-fluorobenzenesulfonamide | High |

| Aromatic Amine (e.g., Aniline) | Pyridine | N-Phenyl-4-bromo-2-fluorobenzenesulfonamide | Good to High |

| Heterocyclic Amine (e.g., Morpholine) | DIPEA | 4-(4-Bromo-2-fluorophenylsulfonyl)morpholine | Near quantitative nih.gov |

Synthesis of Sulfonate Esters via Reaction with Alcohols

Analogous to sulfonamide formation, this compound reacts with alcohols to yield sulfonate esters. This reaction also typically requires a base, such as pyridine, to facilitate the process. youtube.comyoutube.com The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride. youtube.com

This transformation is crucial for converting the hydroxyl group of an alcohol, which is a poor leaving group, into a sulfonate ester, which is an excellent leaving group for subsequent substitution or elimination reactions. youtube.comlibretexts.org The formation of the sulfonate ester proceeds with the retention of the stereochemical configuration at the alcohol's carbon center because the C-O bond is not broken during the reaction. youtube.com

| Alcohol | Base | Product |

|---|---|---|

| Methanol | Pyridine | Methyl 4-bromo-2-fluorobenzenesulfonate |

| Ethanol | Pyridine | Ethyl 4-bromo-2-fluorobenzenesulfonate |

| Isopropanol | Pyridine | Isopropyl 4-bromo-2-fluorobenzenesulfonate |

Mechanistic Insights into Nucleophilic Attack at the Sulfonyl Center

The mechanism of nucleophilic acyl substitution at the sulfonyl center is a well-established process. masterorganicchemistry.com The reaction is initiated by the attack of a nucleophile (such as an amine or alcohol) on the electron-deficient sulfur atom of the sulfonyl chloride. youtube.comyoutube.com This addition step forms a transient, high-energy tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

The presence of the aryl bromide moiety in this compound opens up a second avenue of reactivity, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. fiveable.me

Desulfitative Cross-Coupling Reactions and Their Scope

While less common than couplings at the aryl bromide site, the sulfonyl chloride group itself can participate in palladium-catalyzed cross-coupling reactions. These desulfitative or desulfurative couplings involve the cleavage of the C-S bond and the formation of a new bond between the aryl ring and a coupling partner. This process effectively uses the sulfonyl group as a leaving group. Such reactions expand the synthetic utility of arylsulfonyl chlorides beyond their traditional role as sulfonating agents, allowing them to function as arylating reagents. The scope of these reactions can include various coupling partners, providing access to biaryls and other complex structures.

Suzuki-Miyaura and Other Cross-Couplings Utilizing the Aryl Bromide Position

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. bohrium.comlibretexts.org This reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.nettcichemicals.com

The general catalytic cycle for the Suzuki coupling involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups, including the sulfonyl chloride moiety, which typically remains intact. bohrium.comrsc.org This chemoselectivity allows for the synthesis of complex biaryl sulfonyl chlorides, which can then undergo further nucleophilic substitution at the sulfonyl group. chemicalbook.com Other cross-coupling reactions, such as Stille (using organostannanes) and Negishi (using organozinc reagents), can also be employed at the aryl bromide position. fiveable.me

| Boronic Acid/Ester | Palladium Catalyst | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2'-Fluoro-[1,1'-biphenyl]-4-sulfonyl chloride |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-sulfonyl chloride |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-Fluoro-4-(thiophen-2-yl)benzenesulfonyl chloride |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Fluoro-4-vinylbenzenesulfonyl chloride |

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aromatic Ring of this compound

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings, particularly those that are electron-deficient. In the case of this compound, the reaction typically occurs at the carbon atom bearing the fluorine, which acts as the leaving group.

The feasibility and rate of an SNAr reaction are profoundly influenced by the substituents on the aromatic ring. For a successful reaction, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In this compound, the sulfonyl chloride group (-SO₂Cl) is a potent EWG located ortho to the fluorine atom, and the bromo group is another EWG situated para to the fluorine.

The mechanism of SNAr involves a two-step process:

Addition: A nucleophile attacks the carbon atom attached to the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring.

The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. The activating groups play a crucial role in stabilizing this negatively charged intermediate. The sulfonyl chloride group stabilizes the negative charge through both its strong inductive effect (-I) and resonance effect (-M), delocalizing the charge onto its oxygen atoms.

Counterintuitively, fluorine is an excellent leaving group in SNAr reactions, often superior to chlorine, bromine, and iodine. masterorganicchemistry.com This phenomenon, known as the "element effect," is attributed to fluorine's extreme electronegativity. While fluoride (B91410) is a poor leaving group in reactions where bond cleavage is part of the rate-determining step (like SN2), in SNAr, the key is the stability of the intermediate. Fluorine's powerful inductive effect strongly stabilizes the developing negative charge in the Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step.

| Substituent | Position Relative to Fluorine | Electronic Effect | Role in SNAr |

|---|---|---|---|

| -SO₂Cl | ortho | Strong Electron-Withdrawing (-I, -M) | Activates the ring and stabilizes the Meisenheimer complex. |

| -Br | para | Electron-Withdrawing (-I) | Contributes to ring activation and stabilization of the intermediate. |

| -F (as leaving group) | - | Strongly Electronegative (-I) | Facilitates the initial nucleophilic attack by stabilizing the intermediate. |

The activated nature of this compound allows it to react with a wide array of nucleophiles in both intermolecular and intramolecular settings.

Intermolecular Reactions: In these reactions, the compound reacts with an external nucleophile. Common nucleophiles include amines, alcohols, and thiols. These reactions typically yield products where the fluorine atom is displaced. For instance, reaction with a primary or secondary amine would yield the corresponding N-substituted 2-amino-4-bromobenzenesulfonyl chloride. The sulfonyl chloride moiety itself is also reactive towards these nucleophiles, and reaction conditions can be tuned to favor substitution at the aromatic ring or at the sulfonyl group. wikipedia.org

Intramolecular Reactions: If a nucleophilic group is present within a molecule tethered to the this compound core, an intramolecular SNAr reaction can occur, leading to the formation of a cyclic structure. This strategy is a powerful tool for synthesizing heterocyclic compounds. For example, a derivative where a nucleophilic side chain (like an alcohol or amine) is attached could undergo cyclization. While specific examples starting from this compound are not prominently documented, the principle is well-established in the synthesis of cyclic peptides and other constrained macrocycles using similar activated fluoroaromatic systems. nih.gov

| Reaction Type | Nucleophile | General Product Structure |

|---|---|---|

| Intermolecular | Primary Amine (R-NH₂) | 4-Bromo-2-(R-amino)benzenesulfonyl chloride |

| Intermolecular | Alkoxide (R-O⁻) | 4-Bromo-2-(R-alkoxy)benzenesulfonyl chloride |

| Intramolecular | Tethered Alcohol (-OH) | Fused heterocyclic ether |

Other Significant Transformations and Associated Mechanisms

Beyond SNAr reactions, the sulfonyl chloride group is the primary site for other important transformations, including reduction and reactions initiated by light or electricity.

The sulfonyl chloride functional group can be reduced to lower oxidation states of sulfur, namely sulfinic acids or thiols.

Reduction to Sulfinic Acids: Treatment of an arylsulfonyl chloride with a mild reducing agent like sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) leads to the formation of the corresponding sodium sulfinate salt. Subsequent acidification yields the 4-bromo-2-fluorobenzenesulfinic acid.

Reduction to Thiols: A more complete reduction to the thiol (4-bromo-2-fluorobenzenethiol) can be achieved using stronger reducing agents. Common methods include the use of zinc dust in an acidic medium (e.g., H₂SO₄) or reduction with lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or THF. The existence of 4-bromo-2-fluorobenzenethiol as a commercially available compound confirms the viability of this reduction pathway. chemscene.com

The mechanism for these reductions involves the nucleophilic attack of a hydride (from LiAlH₄) or electrons (from zinc) at the electrophilic sulfur atom, followed by the displacement of the chloride ion and subsequent reduction of the sulfur-oxygen bonds.

The reactivity of this compound can also be modulated by photochemical and electrochemical methods, which typically involve radical intermediates.

Photo-Induced Reactions: Arylsulfonyl chlorides can undergo homolytic cleavage of the sulfur-chlorine bond upon irradiation with ultraviolet light. acs.org This photolysis generates a highly reactive arylsulfonyl radical (4-bromo-2-fluorobenzenesulfonyl radical) and a chlorine radical. The sulfonyl radical can then participate in various subsequent reactions, such as radical cyclizations or additions to alkenes. researchgate.net Photocatalytic methods using visible light can also be employed to generate these sulfonyl radicals under milder conditions, expanding their synthetic utility. nih.gov

Electrochemical Reactions: The electrochemical reduction of substituted benzenesulfonyl chlorides has been studied, revealing that the mechanism is highly dependent on the ring's substituents. cdnsciencepub.comresearchgate.net For arylsulfonyl chlorides bearing electron-withdrawing groups in the ortho and para positions, such as this compound, the reduction is expected to proceed via a concerted or "sticky" dissociative electron transfer. cdnsciencepub.comresearchgate.net In this process, the electron transfer from the cathode and the cleavage of the S-Cl bond occur in a single, concerted step to yield an arylsulfonyl radical and a chloride anion. This electrochemically generated radical can then engage in further reactions, providing a green and efficient alternative to chemical reductants for initiating radical-based transformations.

Applications of 4 Bromo 2 Fluorobenzenesulfonyl Chloride in the Synthesis of Complex Molecular Architectures

Construction of Biologically Active Sulfonamides and Sulfonamide Derivatives

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and benzenesulfonyl chlorides are key reagents in this process. The reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding sulfonamide. This straightforward coupling reaction allows for the integration of the benzenesulfonyl group into a wide array of molecular scaffolds, leading to compounds with diverse biological activities.

The 4-bromo-2-fluorobenzenesulfonyl scaffold is a key component in the design of targeted therapies due to its specific structural and electronic properties. Its derivatives have been explored as inhibitors for several important protein targets implicated in diseases like cancer and parasitic infections.

Mcl-1 Inhibitors : Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein that is overexpressed in many cancers, making it a critical target for therapeutic intervention. nih.govacs.org The development of small molecule inhibitors that can block the function of Mcl-1 is an active area of research. nih.govresearchgate.net Biaryl sulfonamides have emerged as a promising class of Mcl-1 inhibitors. nih.gov Structure-based drug design has guided the synthesis of potent inhibitors where the sulfonamide group plays a crucial role in binding to the protein, often forming key interactions with residues like arginine in the binding pocket. nih.gov Reagents like 4-bromo-2-fluorobenzenesulfonyl chloride serve as foundational starting materials for creating libraries of these inhibitors, where the bromo- and fluoro-substituted ring can be systematically modified to optimize binding affinity and selectivity. researchgate.netacs.org

N-myristoyl transferase (NMT) inhibitors : N-myristoyltransferase is an enzyme essential for the viability of various pathogens, including the protozoan parasites responsible for diseases like human African trypanosomiasis (sleeping sickness). nih.govnih.gov This makes NMT a validated drug target. nih.gov Potent inhibitors of NMT, such as the pyrazole (B372694) sulfonamide series, have shown significant promise. nih.govmdpi.com The synthesis of these inhibitors often involves coupling a substituted sulfonyl chloride with a core amine structure. The specific halogen substitutions on the phenylsulfonyl ring, such as those in this compound, are critical for modulating the compound's potency, selectivity, and pharmacokinetic properties, including penetration of the central nervous system to treat later-stage disease. nih.gov

TRPV1 Receptor Antagonists : The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in pain and inflammation pathways. nih.govresearchgate.net Antagonists of this receptor are being investigated as potential new analgesics. nih.govwikipedia.org Many potent TRPV1 antagonists incorporate a sulfonamide linkage. nih.gov For instance, series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide analogues have been investigated, demonstrating that the substituted phenylsulfonamide portion of the molecule is crucial for activity. nih.gov The use of specifically substituted benzenesulfonyl chlorides, like this compound, allows for the fine-tuning of the antagonist's interaction with the receptor, optimizing potency and selectivity. researchgate.net

| Target Class | Therapeutic Area | Role of Sulfonamide Moiety | Reference |

|---|---|---|---|

| Mcl-1 Inhibitors | Oncology | Forms key binding interactions in the BH3 binding pocket. | nih.gov |

| N-myristoyl transferase (NMT) Inhibitors | Infectious Disease (e.g., HAT) | Core structural component for binding in the peptide substrate pocket. | nih.govnih.gov |

| TRPV1 Receptor Antagonists | Pain & Inflammation | Essential for antagonist potency and receptor interaction. | nih.govresearchgate.net |

The sulfonamide functional group is historically significant in the development of antimicrobial drugs. Beyond this, sulfonamide derivatives are widely explored for their anti-inflammatory properties, often linked to the inhibition of enzymes like cyclooxygenase (COX). mdpi.com

Antimicrobial Agents : Sulfonamide-based compounds can act as bacteriostatic agents. The incorporation of halogen atoms like bromine and fluorine into the benzenesulfonamide (B165840) structure can significantly influence antimicrobial activity. frontiersin.orgmdpi.com Studies on various halogenated compounds have shown that such substitutions are important for their bioactivity. frontiersin.org The 4-bromo and 2-fluoro substitutions on the benzenesulfonyl chloride precursor provide a scaffold that can be reacted with various amines to generate novel compounds with potential activity against a range of bacterial pathogens, including resistant strains like MRSA. frontiersin.orgresearchgate.net

Anti-Inflammatory Agents : Many non-steroidal anti-inflammatory drugs (NSAIDs) feature acidic moieties, and sulfonamides have been developed as bioisosteres. Certain sulfonamide derivatives are known to be selective inhibitors of the COX-2 isoenzyme, which is a key target for anti-inflammatory drugs with reduced gastrointestinal side effects. mdpi.com The synthesis of novel benzenesulfonamide derivatives for evaluation as anti-inflammatory agents is a common strategy. researchgate.net The reaction of a substituted benzenesulfonyl chloride with various amines is a primary route to these compounds. researchgate.net The specific substitution pattern on the aromatic ring, such as the 4-bromo-2-fluoro pattern, can influence the molecule's lipophilicity, cell permeability, and binding affinity to inflammatory targets like COX enzymes. nih.gov

Utility in the Synthesis of Sultams and Related Heterocycles

Beyond linear sulfonamides, sulfonyl chlorides are pivotal in the synthesis of cyclic sulfonamides, known as sultams, and other related sulfur-containing heterocycles. These structures are present in various biologically active molecules.

Benzofused sultams, such as those based on the 1,2-benzothiazine skeleton, are important heterocyclic systems. One synthetic approach to these structures can involve intramolecular reactions of appropriately substituted sulfonamides. A precursor like this compound can be used to prepare an N-aryl sulfinamide, which can then undergo cyclization to form benzothiazine derivatives. nih.gov The substituents on the benzene (B151609) ring are carried through the synthesis and can be used to modulate the properties of the final heterocyclic product.

Benzothiadiazepine 1,1-dioxides are sulfonamide analogues of the well-known 1,4-benzodiazepine (B1214927) pharmacophore. hud.ac.uk Synthetic routes to these complex heterocyclic systems often start from substituted benzenesulfonamides. For example, a multi-step synthesis can convert a precursor like 2-nitrobenzenesulfonamide (B48108) into N-(o-aminobenzenesulfonyl)-1,2-amino alcohols, which can then be cyclized to form the desired 1,2,5-benzothiadiazepine 1,1-dioxide core. hud.ac.ukresearchgate.net The use of a specifically substituted starting material like this compound allows for the synthesis of derivatives bearing these halogens on the fused benzene ring, providing avenues for further chemical modification and structure-activity relationship studies. mdpi.com

Role in Oligonucleotide Synthesis and Derivatization Processes

While arylsulfonyl chlorides are widely used in organic chemistry, including as activating agents for phosphotriester formation in historical methods of oligonucleotide synthesis, specific applications of this compound in modern oligonucleotide synthesis or derivatization processes are not prominently detailed in the surveyed research literature. The primary role of sulfonyl chlorides in this context has been largely superseded by other activating agents in current solid-phase synthesis protocols.

Precursor for Advanced Materials and Functional Molecules

The distinct electronic and structural properties imparted by the 4-bromo-2-fluorophenylsulfonyl moiety make this compound a valuable precursor in the design and synthesis of sophisticated functional molecules and advanced materials. Its utility spans from the development of next-generation lighting technologies to the construction of biologically relevant heterocyclic systems.

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters

While direct synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters using this compound is not extensively documented in publicly available research, the closely related compound, 4-bromobenzenesulfonyl chloride, has been utilized in the synthesis of intermediates for organic light-emitting diode (OLED) materials. For instance, in the synthesis of white light emitting materials, 4-bromobenzenesulfonyl chloride is reacted with fluorobenzene (B45895) in the presence of a ferric chloride catalyst to produce 1-(4-fluorobenzenesulfonyl)-4-bromobenzene. This intermediate is a key component in building larger, more complex molecules for OLED applications. This synthetic strategy highlights the potential of halogenated benzenesulfonyl chlorides as foundational reagents in the construction of diaryl sulfones, a common structural motif in TADF emitters. The presence of the bromo and fluoro groups on the this compound molecule offers additional sites for functionalization and tuning of the electronic properties of the final TADF molecule.

Table 1: Synthesis of an OLED Intermediate Using a Related Benzenesulfonyl Chloride

| Reactants | Catalyst | Solvent | Product |

| 4-bromobenzenesulfonyl chloride, Fluorobenzene | Ferric chloride | Dichloromethane (B109758) | 1-(4-fluorobenzenesulfonyl)-4-bromobenzene |

Synthesis of Benzofuran (B130515) Derivatives and Other Aryl Compounds

Benzofuran derivatives are a significant class of heterocyclic compounds with a wide range of biological activities and applications in materials science. The incorporation of a sulfonyl group, such as the 4-bromo-2-fluorophenylsulfonyl moiety, can significantly influence the properties of the resulting benzofuran. While direct, specific examples of the use of this compound in benzofuran synthesis are not readily found in the literature, the general reactivity of sulfonyl chlorides allows for their incorporation into such structures. For example, sulfonyl-containing benzofurans can be synthesized through various synthetic routes, often involving the reaction of a substituted phenol (B47542) with a molecule containing the sulfonyl group.

The bromo and fluoro substituents on the aromatic ring of this compound provide handles for further chemical modifications through cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the synthesis of complex biaryl and other aryl compounds, which can be important intermediates in the preparation of pharmaceuticals and other functional organic molecules. For instance, the bromine atom can be readily converted to a variety of other functional groups, expanding the synthetic utility of this compound. A patent for the synthesis of 4-bromo-2-fluorobiphenyl, an intermediate for non-steroidal anti-inflammatory drugs, from o-fluoroaniline highlights the importance of the 4-bromo-2-fluoro substitution pattern in medicinal chemistry. google.com

Contributions to Agrochemicals and Specialty Chemicals Synthesis

Substituted benzenesulfonyl chlorides are a well-established class of intermediates in the synthesis of agrochemicals, including herbicides and fungicides. The specific substitution pattern of this compound suggests its potential utility in the development of novel crop protection agents. The presence of both bromine and fluorine atoms can enhance the biological activity and modify the physicochemical properties of the final agrochemical product.

Although specific agrochemicals derived directly from this compound are not widely reported, the broader class of fluorine-containing agrochemicals is of significant commercial importance. The synthesis of many modern fungicides and herbicides involves the incorporation of fluorinated building blocks. For example, various fungicides contain a difluoromethyl pyrazole carboxamide moiety, the synthesis of which relies on fluorinated starting materials. The reactivity of the sulfonyl chloride group in this compound allows for its facile reaction with amines and alcohols to form sulfonamides and sulfonate esters, respectively. These functional groups are present in a wide array of bioactive molecules. The development of novel fungicides for diseases like Fusarium Dieback often involves the synthesis of triazole-containing compounds, a class of molecules where sulfonyl linkages can play a crucial structural role. scielo.org.mx

Advanced Characterization and Analytical Methodologies for 4 Bromo 2 Fluorobenzenesulfonyl Chloride and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Bromo-2-fluorobenzenesulfonyl chloride, offering precise insights into the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to display signals in the aromatic region, typically between 7.0 and 8.5 ppm. The three protons on the benzene (B151609) ring will exhibit a complex splitting pattern due to spin-spin coupling with each other and with the neighboring fluorine atom. For comparison, in the spectrum of the analog 4-bromobenzenesulfonyl chloride, the protons adjacent to the bromine and the sulfonyl chloride group appear as two distinct doublets. chemicalbook.com Similarly, for 4-fluorobenzenesulfonyl chloride, the protons show splitting based on their proximity to the fluorine and sulfonyl chloride groups. chemicalbook.com For the title compound, one would predict three distinct aromatic signals, each exhibiting coupling to the other protons (ortho, meta) and to the fluorine atom (ortho, meta, para couplings).

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are expected for the six aromatic carbons of this compound. The chemical shifts will be influenced by the attached substituents. The carbon atom bonded to the sulfonyl chloride group will be significantly downfield. The carbons bonded to bromine and fluorine will also have characteristic chemical shifts, and their signals will be split due to coupling with the fluorine atom (¹JCF, ²JCF, etc.).

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for fluorinated organic compounds. A single resonance is expected for the fluorine atom in this compound. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For instance, the fluorine signal in 1-bromo-4-fluoro-benzene appears at a specific chemical shift that is characteristic of a fluorine atom on a brominated aromatic ring. spectrabase.com The exact chemical shift for this compound would be influenced by the presence of both the bromo and the sulfonyl chloride groups on the same aromatic ring.

Table 1: Predicted NMR Data for this compound This table is predictive and based on data from analogous compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling |

|---|---|---|

| ¹H | ~7.5 - 8.2 | Complex multiplets (doublet of doublets, etc.) |

| ¹³C | ~115 - 145 | 6 distinct signals, with C-F couplings |

| ¹⁹F | ~ -100 to -120 (relative to CFCl₃) | Multiplet due to H-F couplings |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of this compound. The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes results in a characteristic isotopic pattern for the molecular ion peak. docbrown.info

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzenesulfonyl chlorides involve the loss of the chlorine atom (SO₂Cl → SO₂⁺) and the sulfonyl chloride group (loss of SO₂Cl). For this compound, the following fragmentation patterns can be anticipated:

Loss of Cl: [M - Cl]⁺

Loss of SO₂Cl: [M - SO₂Cl]⁺, leading to a bromofluorobenzene cation.

Cleavage of the C-S bond: leading to fragments corresponding to the bromofluorophenyl group and the SO₂Cl group.

The presence of bromine would be evident from the characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio for fragments containing a bromine atom. docbrown.info

Table 2: Predicted HRMS Fragmentation Data for this compound This table is predictive and based on general fragmentation patterns of related compounds.

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₆H₃BrClFO₂S]⁺ | 271.87... | Molecular Ion (for ⁷⁹Br and ³⁵Cl) |

| [C₆H₃BrFO₂S]⁺ | 236.91... | Loss of Chlorine |

| [C₆H₃BrF]⁺ | 172.94... | Loss of SO₂Cl |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show strong characteristic absorption bands for the sulfonyl chloride group. These include the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. Other expected absorptions include C-S stretching, C-F stretching, and C-Br stretching vibrations, as well as aromatic C-H and C=C stretching and bending modes. rsc.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds. The aromatic ring vibrations and the C-S bond are expected to give rise to strong signals in the Raman spectrum. The C-Br and S-Cl stretching vibrations are also typically Raman active.

Table 3: Key Vibrational Modes for this compound This table is based on characteristic vibrational frequencies for the functional groups present.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |

|---|---|---|---|

| S=O Asymmetric Stretch | ~1380 | ~1380 | Strong (IR), Weak (Raman) |

| S=O Symmetric Stretch | ~1180 | ~1180 | Strong (IR), Strong (Raman) |

| C-F Stretch | ~1200-1250 | ~1200-1250 | Strong (IR) |

| C-Br Stretch | ~500-600 | ~500-600 | Medium (IR), Strong (Raman) |

| S-Cl Stretch | ~550-650 | ~550-650 | Medium (IR), Strong (Raman) |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid. nih.gov The compound would be detected using a UV detector, likely at a wavelength where the aromatic ring exhibits strong absorbance. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Volatile Purity Analysis

Gas Chromatography (GC) is a standard method for assessing the purity of thermally stable and volatile compounds. Several suppliers of this compound specify that its purity is determined by GC, with typical assays being ≥97.5% or ≥98%. thermofisher.comcalpaclab.com The analysis would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for the real-time monitoring of chemical reactions involving this compound. umich.eduaga-analytical.com.pl Its primary application in this context is to qualitatively track the conversion of the starting material into its intended products, typically sulfonamides, by observing the disappearance of the reactant spot and the appearance of the product spot on the TLC plate. youtube.com This technique is fundamental during the synthesis of novel derivatives for assessing reaction completion, optimizing reaction conditions, and identifying the presence of byproducts.

The methodology involves applying a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. umich.edu Alongside the reaction mixture, reference spots of the pure starting material (this compound) and, if available, the pure product are also applied. The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). By capillary action, the eluent moves up the plate, and the components of the spotted mixtures separate based on their differential partitioning between the stationary phase (adsorbent) and the mobile phase (eluent). umich.edu

Generally, the less polar a compound is, the further it travels up the plate, resulting in a higher Retention Factor (Rf) value. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. In a typical reaction to form a sulfonamide, the this compound starting material will have a different Rf value than the resulting sulfonamide derivative. By sampling the reaction at various time intervals and running a TLC, one can visualize the progress: the spot corresponding to the starting material will diminish in intensity, while the spot for the product will intensify. youtube.com The reaction is considered complete when the starting material spot is no longer visible.

Beyond reaction monitoring, TLC is a powerful technique for high-throughput screening. researchgate.net For instance, when synthesizing a library of novel sulfonamide derivatives, this compound can be reacted with a series of different amines in parallel. TLC provides a quick method to assess which reactions were successful without the need for more complex and time-consuming analytical techniques for every reaction mixture. usda.gov Visualization of the separated spots is typically achieved under UV light or by using a chemical staining agent. researchgate.netusda.gov

Table 1: Illustrative TLC Monitoring of the Synthesis of a 4-Bromo-2-fluorobenzenesulfonamide Derivative

| Time Point | Spot 1: Starting Material (Rf) | Spot 2: Reaction Mixture (Rf) | Spot 3: Co-spot (SM + RM) | Observations |

| T = 0 hr | 0.65 | 0.65 | Single Spot | Reaction initiated. Only starting material present. |

| T = 1 hr | 0.65 | 0.65, 0.40 | Two distinct spots | Product spot (Rf=0.40) appears. Starting material still dominant. |

| T = 2 hr | 0.65 | 0.65 (faint), 0.40 | Two distinct spots | Intensity of product spot increases, starting material spot diminishes. |

| T = 4 hr | 0.65 | 0.40 | Two distinct spots | Reaction complete. Starting material spot is absent in the reaction mixture lane. |

Note: Rf values are hypothetical and depend on the specific adsorbent and eluent system used.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For this compound, which exists as a crystalline solid at room temperature, and its derivatives, this technique provides precise information on bond lengths, bond angles, and torsional angles. thermofisher.comsigmaaldrich.com This data confirms the molecular connectivity and stereochemistry and offers insights into the molecule's conformation in the solid state.

While the crystal structure for this compound itself is not publicly documented in the reviewed sources, extensive crystallographic studies have been performed on closely related bromo-benzenesulfonamide derivatives. These studies serve as excellent exemplars of the structural insights that can be gained for this class of compounds. For example, the analysis of derivatives reveals crucial details about intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the packing of molecules in the crystal lattice. nih.govresearchgate.net

In the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, a derivative of 4-bromobenzenesulfonamide, the analysis revealed intermolecular N—H⋯O and C—H⋯O hydrogen-bonded chains that define the crystal packing. nih.gov Similarly, the structure of 4-bromo-N-(4-fluorophenyl)benzenesulfonamide shows strong N—H⋯O hydrogen bonds that form one-dimensional chains, which are further interconnected by F⋯F contacts. researchgate.net Such detailed structural knowledge is invaluable for understanding the physicochemical properties of the solid material and for designing new molecules with desired solid-state characteristics.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. The quality of the structural data allows for the precise measurement of geometric parameters.

Table 2: Selected Crystallographic Data for Bromo-benzenesulfonamide Derivatives

| Parameter | 4-bromo-N-(propylcarbamoyl)benzenesulfonamide nih.gov | 4-bromo-N-(4-fluorophenyl)benzenesulfonamide researchgate.net |

| Formula | C10H13BrN2O3S | C12H9BrFNO2S |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | Pna21 |

| Unit Cell Dimensions | a = 25.176(3) Åb = 5.0112(5) Åc = 21.365(2) Åβ = 107.576(5)° | a = 19.7608(6) Åb = 12.4156(4) Åc = 5.0776(2) Å |

| Br—C Bond Length | 1.887(2) Å | Not specified in abstract |

| Key Intermolecular Interactions | N—H⋯O and C—H⋯O hydrogen bonds | N—H⋯O hydrogen bonds, F⋯F contacts [2.868(4) Å] |

| Dihedral Angle (between rings) | N/A | 41.17(19)° |

Theoretical and Computational Investigations of 4 Bromo 2 Fluorobenzenesulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules. For 4-bromo-2-fluorobenzenesulfonyl chloride, these computational methods provide a detailed picture of its electronic landscape, which is fundamental to understanding its stability, reactivity, and potential interactions.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic character of this compound is dictated by the interplay of its constituent functional groups on the benzene (B151609) ring. The sulfonyl chloride (-SO₂Cl) and fluorine (-F) groups are strongly electron-withdrawing, while the bromine (-Br) atom is also an electron-withdrawing group, albeit weaker. This collective electron withdrawal significantly influences the electron density distribution across the aromatic ring and the reactivity of the sulfonyl chloride moiety.

Frontier Molecular Orbital (FMO) theory is a key concept for rationalizing chemical reactivity. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. pearson.com The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring, particularly near the bromine atom which has available lone pairs. The LUMO, conversely, is anticipated to be centered on the highly electrophilic sulfonyl chloride group, specifically on the sulfur-chlorine bond's antibonding orbital. wuxibiology.com This distribution makes the sulfur atom the primary site for nucleophilic attack.

The charge distribution, often visualized through an electrostatic potential (ESP) map, would show a high positive potential (electron deficiency) around the sulfur atom of the sulfonyl chloride group. This further confirms its role as the principal electrophilic center of the molecule. The fluorine and bromine atoms would exhibit negative potential due to their high electronegativity.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -8.50 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.25 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 7.25 | Energy difference between HOMO and LUMO, correlating with chemical stability and reactivity. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of reaction mechanisms, providing insights into the energy changes that occur as reactants transform into products. A characteristic reaction of this compound is its reaction with a nucleophile, such as an amine, to form a sulfonamide.

Reaction pathway modeling for this process would involve calculating the potential energy surface. This computational approach identifies the lowest energy path from reactants to products, which proceeds through a high-energy transition state. The structure of this transition state and its associated activation energy (the energy barrier that must be overcome for the reaction to occur) can be precisely determined.

For the reaction with an amine, the mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, high-energy intermediate. Subsequently, a chloride ion is eliminated, and a proton is transferred, yielding the final sulfonamide product. Transition state analysis would focus on identifying the geometry and energy of the key transition state, which is crucial for determining the reaction rate. The calculated activation energy provides a quantitative measure of how fast the reaction is likely to proceed.

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Activation Energy (Ea) | 15.8 | The energy barrier for the rate-determining step of the reaction. |

| Reaction Enthalpy (ΔH) | -25.2 | The net change in heat content during the reaction, indicating an exothermic process. |

Molecular Dynamics Simulations to Understand Conformational Behavior and Interactions

While quantum chemical calculations provide insight into static molecular properties, molecular dynamics (MD) simulations offer a view of how molecules behave over time. stanford.edunih.gov MD simulations model the movements of atoms within a molecule and its interactions with its environment (like a solvent or a biological receptor) by solving Newton's equations of motion.

For this compound, a key aspect of its conformational behavior is the rotation around the single bond connecting the sulfonyl group to the benzene ring. MD simulations can explore the rotational energy barrier and identify the most stable (lowest energy) conformations. These simulations would reveal how the molecule flexes and vibrates at a given temperature.

Furthermore, MD simulations are invaluable for understanding how the molecule interacts with its surroundings. By simulating the molecule in a solvent like water, one can study solvation effects and the formation of hydrogen bonds. If the molecule is intended as a building block for a drug, MD simulations can be used to model its interaction with the binding site of a target protein, providing crucial information about binding stability and affinity. nih.gov The simulation tracks the trajectory of the molecule, revealing its preferred orientation and the specific intermolecular forces (e.g., electrostatic, van der Waals) that govern the interaction.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity or chemical reactivity. oncodesign-services.compharmacologymentor.com Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools in this field. longdom.orgnih.gov

For this compound, computational SAR studies would involve creating a virtual library of related compounds by systematically modifying its structure. For instance, the bromine atom could be replaced with other halogens (Cl, I), or its position on the ring could be changed. Similarly, the fluorine atom could be moved or replaced.

For each of these virtual derivatives, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties (e.g., dipole moment, partial charges). pharmacologymentor.com By correlating these descriptors with experimentally measured activity (or computationally predicted reactivity), a mathematical model can be built. This SAR model can then identify which structural features are most important for the desired activity. For example, such a study might reveal that a bulky, electron-withdrawing group at the 4-position is critical for high activity.

| Derivative (Modification at C4) | Calculated Dipole Moment (Debye) | Predicted Relative Reactivity |

|---|---|---|

| -Br (Parent Compound) | 3.15 | 1.00 |

| -Cl | 3.20 | 1.05 |

| -I | 3.05 | 0.95 |

| -NO₂ | 1.50 | 1.85 |

Predictive Modeling for Novel Derivatives and Reactivity Patterns

The ultimate goal of computational chemistry in this context is to build predictive models that can guide the synthesis of new molecules with enhanced properties. nih.gov Based on the insights gained from quantum chemical calculations and SAR studies, a robust QSAR model can be developed.

This predictive model takes the form of a mathematical equation that links the structural descriptors of a molecule to its predicted activity or reactivity. researchgate.netnih.gov For example, a model might predict the reaction rate of a novel benzenesulfonyl chloride derivative with a specific amine, based on descriptors like its LUMO energy and the partial charge on the sulfur atom.

Such models are highly valuable as they allow for the rapid virtual screening of thousands of potential new derivatives without the need for their physical synthesis and testing. nih.gov Researchers can design new molecules on a computer, calculate their descriptors, and use the QSAR model to predict their properties. This process allows for the prioritization of synthetic efforts, focusing only on the most promising candidates. This predictive capability accelerates the discovery process, whether the goal is to develop new chemical reagents, materials, or therapeutic agents.

Future Research Directions and Unexplored Avenues for 4 Bromo 2 Fluorobenzenesulfonyl Chloride

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional synthesis of aryl sulfonyl chlorides often involves chlorosulfonic acid, a highly corrosive and hazardous reagent that can generate significant waste. Future research should prioritize the development of more environmentally benign and efficient synthetic pathways.

Key Research Objectives:

Alternative Sulfonating Agents: Investigating the use of milder and more selective sulfonating agents to replace chlorosulfonic acid.

Catalytic Approaches: Designing catalytic systems, potentially using transition metals, for the direct sulfonylchlorination of 4-bromo-2-fluorobenzene, which would improve atom economy.

Solvent Minimization: Exploring solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids to reduce environmental impact.

Table 1: Comparison of Potential Synthetic Route Improvements

| Metric | Traditional Route (Chlorosulfonic Acid) | Potential Future Route (Catalytic) |

|---|---|---|

| Primary Reagent | Chlorosulfonic Acid | SO₂ + Oxidant + Chloride Source |

| Byproducts | Acidic aqueous waste | Recyclable catalyst, water |

| Atom Economy | Low to Moderate | High |

| Safety Concerns | Highly corrosive, toxic fumes | Milder conditions, contained catalyst |

Exploration of Novel Catalytic Transformations and Stereoselective Reactions

The reactivity of the sulfonyl chloride group is well-established, but modern catalytic methods could unlock new transformations. The bromine atom also serves as a handle for cross-coupling reactions, creating a platform for significant molecular diversification.

Future research should focus on:

Cross-Coupling Reactions: Utilizing the C-Br bond for palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings to build molecular complexity before or after reacting the sulfonyl chloride group. One report notes the use of 4-Bromo-2-fluorobenzenesulfonyl chloride to synthesize (E)-4-bromo-2-fluoro-1-styrylbenzene. sigmaaldrich.com

Asymmetric Catalysis: Developing stereoselective methods for reactions involving the sulfonyl chloride group, particularly in the synthesis of chiral sulfonamides or esters which are valuable in medicinal chemistry.

Photoredox and Electrocatalysis: Applying light- or electricity-driven catalytic cycles for novel transformations that are not accessible through traditional thermal methods. sigmaaldrich.com These techniques could enable unique functionalization pathways for the aromatic ring or the sulfonyl group. sigmaaldrich.com

Expanding Applications in Emerging Fields of Medicinal Chemistry and Materials Science

While related compounds are recognized as valuable intermediates, the specific applications of this compound are not extensively documented. cymitquimica.com Its structural motifs are highly relevant to modern drug discovery and materials science.

Potential Medicinal Chemistry Applications:

Kinase Inhibitors: The sulfonamide moiety, readily formed from the sulfonyl chloride, is a key pharmacophore in many kinase inhibitors used in oncology.

Antimicrobial Agents: Sulfonamides have a long history as antibacterial drugs, and novel derivatives could combat antibiotic resistance.

Antiviral Compounds: The unique halogenation pattern could be exploited to design specific inhibitors of viral enzymes.

Potential Materials Science Applications:

High-Performance Polymers: Incorporation into polymers such as polyethersulfones or polyimides could enhance thermal stability, flame retardancy, and dielectric properties due to the presence of fluorine and bromine.

Organic Electronics: Use as a building block for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where halogenated aromatic compounds are used to tune electronic properties.

Functional Coatings: Derivatization to create surfaces with specific properties, such as hydrophobicity or chemical resistance.

Detailed Mechanistic Elucidation of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions, maximizing yields, and minimizing byproducts. For this compound, detailed mechanistic studies are currently lacking.

Areas for Investigation:

Computational Modeling: Using Density Functional Theory (DFT) to model reaction transition states and intermediates, providing insight into reactivity and selectivity.

Kinetic Studies: Performing kinetic analysis of its key reactions (e.g., sulfonamide formation, cross-coupling) to understand the influence of catalysts, solvents, and temperature.

Intermediate Trapping: Designing experiments to isolate or detect transient intermediates to confirm proposed reaction pathways. For instance, understanding the benzyne (B1209423) formation mechanism from the related precursor 1-bromo-2-fluorobenzene (B92463) has been a subject of study and could inform potential side reactions. stackexchange.com

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Discovery

Modern chemical research is increasingly leveraging automation and continuous processing to accelerate discovery. Flow chemistry, in particular, offers enhanced safety, better process control, and easier scalability compared to traditional batch methods. researchgate.netnih.govnih.gov

Future Implementation Strategies:

Automated Sulfonyl Chloride Synthesis: Adapting automated continuous systems, which have been developed for other aryl sulfonyl chlorides, for the safe and efficient production of this compound. mdpi.com

High-Throughput Library Synthesis: Integrating a flow reactor with automated liquid handling to rapidly synthesize a large library of sulfonamide derivatives for biological screening. This would involve reacting a stream of the sulfonyl chloride with a pre-loaded array of different amines.

Real-Time Reaction Optimization: Coupling a flow chemistry platform with in-line analytical techniques (e.g., IR, NMR, HPLC) to enable rapid optimization of reaction conditions using algorithms, thereby accelerating the discovery of novel transformations.

Table 2: Advantages of Flow Chemistry for this compound Derivatization

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Handling of bulk, potentially exothermic reactions. | Small reaction volumes, superior heat transfer. nih.gov |